Lipophilicity and Molecular Properties: Differentiating 2-Bromo-5-(1,1-difluoroethyl)pyridine from Non-Fluorinated Analogs
The introduction of the 1,1-difluoroethyl group at the 5-position imparts specific physicochemical properties that differentiate this compound from non-fluorinated analogs. The target compound, 2-Bromo-5-(1,1-difluoroethyl)pyridine, has a computed XLogP3 value of 2.7 and a topological polar surface area (TPSA) of 12.9 Ų [1]. In comparison, the non-fluorinated analog 2-Bromo-5-ethylpyridine (CAS 56159-89-5) has a lower XLogP3 of 2.4 and a TPSA of 12.9 Ų [2]. This increase in lipophilicity (ΔXLogP3 = +0.3) conferred by the difluoroethyl group can enhance membrane permeability and metabolic stability, which are critical parameters in drug discovery [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | 2-Bromo-5-ethylpyridine: XLogP3 = 2.4 |
| Quantified Difference | +0.3 (ΔXLogP3) |
| Conditions | Computed property; PubChem 2025.04.14 release |
Why This Matters
Higher lipophilicity can improve a drug candidate's ability to cross biological membranes, making this building block more attractive for medicinal chemistry programs focused on CNS or intracellular targets.
- [1] PubChem. 2-Bromo-5-(1,1-difluoroethyl)pyridine. Compound Summary CID 54772258. National Center for Biotechnology Information. View Source
- [2] PubChem. 2-Bromo-5-ethylpyridine. Compound Summary CID 12314301. National Center for Biotechnology Information. View Source
- [3] Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591. View Source
